(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Substituent Effects on Reactivity
| Compound | Substituents | Impact on Reactivity |
|---|---|---|
| This compound | 6-Cl, 2-methylphenyl imino | Enhances electrophilicity at C3, stabilizes imine |
| (2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide | 6-OCH₃, 2-methoxyphenyl imino | Electron-donating groups reduce reactivity |
| (2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide | 6-Br, 3-fluorophenyl imino | Higher halogen electronegativity increases ring strain |
Biological Activity Trends
Properties
IUPAC Name |
N-acetyl-6-chloro-2-(2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-5-3-4-6-16(11)22-19-15(18(24)21-12(2)23)10-13-9-14(20)7-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLAWSMCBOUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Knoevenagel Condensation
In anhydrous ethanol, 6-chloro-2-hydroxybenzaldehyde undergoes condensation with malononitrile in the presence of piperidine as a catalyst. The reaction proceeds at reflux (78°C) for 8–12 hours, yielding 6-chloro-2-imino-2H-chromene-3-carbonitrile. This intermediate is critical for subsequent functionalization.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Piperidine (5 mol%) |
| Temperature | Reflux (78°C) |
| Time | 8–12 hours |
| Yield | 72–85% |
Introduction of the 2-Methylphenyl Imino Group
The Z-configured imino group at C2 is introduced via a Schiff base reaction between the chromene intermediate and 2-methylaniline . Stereochemical control is achieved by employing acetic acid as a mild proton source, favoring the thermodynamically stable Z-isomer.
Schiff Base Formation Protocol
-
Dissolve 6-chloro-2-imino-2H-chromene-3-carbonitrile (1 eq) in dry toluene.
-
Add 2-methylaniline (1.2 eq) and glacial acetic acid (0.5 eq).
-
Reflux under nitrogen at 110°C for 6 hours.
-
Isolate the product via vacuum filtration and recrystallize from ethanol.
Key Observations
-
The reaction achieves >90% conversion to the imino intermediate.
Oxidation of the Carbonitrile to Carboxylic Acid
The carbonitrile group at C3 is oxidized to a carboxylic acid using a modified Pinnick protocol. This step ensures compatibility with later amidation reactions.
Oxidation Procedure
-
Suspend 6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carbonitrile in a dichloromethane-water (2:1) mixture.
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Add sodium chlorite (1.5 eq) and sulfamic acid (1 eq) at 0°C.
-
Stir at room temperature for 12 hours.
Analytical Data
Conversion to Carboxamide via Amidation
The carboxylic acid is activated to its acid chloride using thionyl chloride, followed by reaction with ammonia gas to form the primary carboxamide.
Acid Chloride Formation
Amidation with Ammonia
-
Dissolve the acid chloride in dry THF.
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Bubble ammonia gas through the solution at 0°C for 1 hour.
Reaction Metrics
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Acid chloride | 92% | 98% |
| Amidation | 78% | 95% |
N-Acetylation of the Carboxamide
The primary amide undergoes acetylation using acetic anhydride under basic conditions to install the N-acetyl group.
Acetylation Protocol
-
Dissolve the carboxamide (1 eq) in pyridine.
-
Add acetic anhydride (2 eq) and stir at 50°C for 4 hours.
Characterization
Optimization and Troubleshooting
Stereochemical Control
The Z-configuration of the imino group is preserved by avoiding strong bases during the Schiff base reaction. Polar solvents like ethanol favor the Z-isomer due to hydrogen bonding stabilization.
Purification Challenges
-
Chromene intermediates : Recrystallization from ethanol/water (3:1) removes unreacted aniline derivatives.
-
Acid chlorides : Distillation under reduced pressure minimizes decomposition.
Spectroscopic Validation
Key Spectral Signatures
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Oxo derivatives of the chromene core.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Chromene derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial properties, making this compound a candidate for further exploration in these areas.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino and carboxamide groups are likely to form hydrogen bonds with biological macromolecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural similarities with other chromene-based carboxamides, particularly those featuring halogen substituents and aromatic imino groups. A notable analogue is (2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide (CAS 1321794-32-4), which differs in two key aspects:
Substituent at position 6 : Methoxy (-OCH₃) vs. chloro (-Cl).
Imino group substitution: A benzothiazol-containing phenyl ring vs. a simple 2-methylphenyl group.
Table 1: Structural and Physicochemical Properties
Hypothetical Pharmacological Comparisons
- Chloro Substituent : The electron-withdrawing Cl group may enhance reactivity toward nucleophilic targets (e.g., enzyme active sites) but could increase toxicity risks .
- Benzothiazol vs. 2-Methylphenyl : The benzothiazol group in the analogue is associated with improved DNA intercalation and kinase inhibition in related compounds, whereas the 2-methylphenyl group may offer steric advantages for selective receptor binding .
Biological Activity
Chemical Structure and Properties
The chemical structure of (2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can be represented as follows:
- Molecular Formula : C16H15ClN2O3
- Molecular Weight : 320.76 g/mol
- IUPAC Name : this compound
This compound features a chromene backbone with a chloro substituent and an acetamide functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical) | 15.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which is crucial for treating conditions such as arthritis and other inflammatory diseases. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone.
Case Study 2: Anti-inflammatory Activity
Another research article highlighted the anti-inflammatory effects in a rat model of arthritis. The administration of the compound led to reduced swelling and pain scores, correlating with decreased serum levels of TNF-alpha and IL-6.
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
- Imine formation : Reacting a chromene-3-carboxamide precursor with 2-methylphenylamine under acidic conditions (e.g., acetic acid) to form the imine bond .
- Acetylation : Introducing the acetyl group via nucleophilic acyl substitution using acetyl chloride in anhydrous dichloromethane .
- Halogenation : Chlorination at the 6-position of the chromene core using N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C) to avoid over-halogenation .
Key validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .
Basic: Which characterization techniques confirm its structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify the Z-configuration of the imine bond (δ 8.2–8.5 ppm for imine protons) and acetyl group resonance (δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 341.08 (M+H⁺) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL for refinement (e.g., C–H···O interactions) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent modulation : Replace the 2-methylphenyl group with fluorinated analogs (e.g., 2,4-difluorophenyl) to enhance target binding via halogen bonding .
- Steric effects : Introduce bulky substituents at the chromene 8-position to evaluate steric hindrance on enzyme inhibition (e.g., COX-2) .
- Methodology : Synthesize analogs via parallel combinatorial libraries and screen using kinase inhibition assays (IC₅₀ values) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Replicate cytotoxicity assays (e.g., MTT) under identical conditions (cell line: HeLa, 48h exposure) to minimize variability .
- Structural analogs : Compare activity of the 6-chloro derivative with its 8-methoxy counterpart to isolate substituent-specific effects .
- Data normalization : Use positive controls (e.g., doxorubicin for anticancer assays) to calibrate IC₅₀ values across studies .
Advanced: What computational methods predict biological targets?
Answer:
- Molecular docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .
- PASS analysis : Predict anti-inflammatory activity (Pa > 0.7) based on structural similarity to known chromene inhibitors .
- ADMET profiling : Use SwissADME to assess pharmacokinetic properties (e.g., BBB permeability: −2.1 logBB) .
Advanced: What challenges arise in crystallographic analysis?
Answer:
- Crystal growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals (resolution < 1.0 Å) .
- Space-group determination : Use SHELXT to automate symmetry analysis and resolve disorder in the acetyl group .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) to model dynamic effects in the imine moiety .
Advanced: How does the Z-configuration influence reactivity and bioactivity?
Answer:
- Reactivity : The Z-configuration stabilizes intramolecular hydrogen bonds (N–H···O=C), reducing susceptibility to hydrolysis compared to the E-isomer .
- Bioactivity : Z-isomers exhibit higher COX-2 selectivity (SI = 12.3) due to planar alignment with the catalytic pocket .
- Validation : Compare isomer stability via accelerated degradation studies (40°C, 75% RH) and HPLC tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
